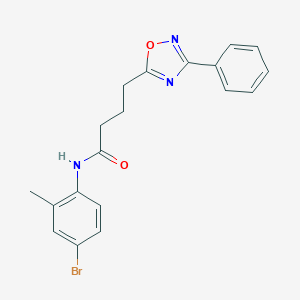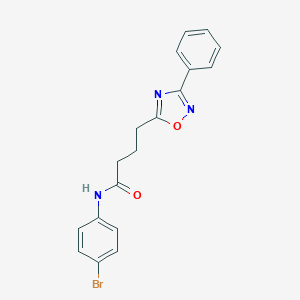![molecular formula C12H10N2OS B277263 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole, commonly known as PTIO, is a chemical compound used in scientific research for its unique properties. This compound is a nitric oxide (NO) scavenger and has been extensively used to study the role of NO in various physiological and pathological processes.
科学研究应用
PTIO is widely used in scientific research to study the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in various physiological and pathological processes. It is used as a 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger to inhibit 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole signaling and to investigate the effects of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in different biological systems. PTIO is also used to study the interaction between 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole and other signaling molecules, such as reactive oxygen species (ROS) and superoxide.
作用机制
PTIO scavenges 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole by forming a stable adduct with 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole, which prevents 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole from interacting with its target molecules. PTIO has a high affinity for 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole and reacts with it rapidly, making it an effective 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger. The mechanism of action of PTIO has been extensively studied and is well understood.
Biochemical and Physiological Effects:
PTIO has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole-mediated vasodilation, reduce the production of ROS, and protect against oxidative stress. PTIO has also been used to study the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in cancer, cardiovascular diseases, and neurodegenerative disorders.
实验室实验的优点和局限性
PTIO is a highly specific 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger and is widely used in scientific research. It has a long half-life and reacts rapidly with 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole, making it an effective tool for studying 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole signaling. However, PTIO has some limitations in lab experiments. It can interfere with other signaling pathways and may have off-target effects. It is also important to note that PTIO is not suitable for in vivo studies due to its toxicity.
未来方向
There are several future directions for the use of PTIO in scientific research. One direction is to investigate the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in aging and age-related diseases. Another direction is to study the effects of PTIO on other signaling pathways and to develop more specific 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavengers. PTIO can also be used to study the effects of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in different cellular compartments and to investigate the interaction between 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole and other signaling molecules.
Conclusion:
2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole (PTIO) is a chemical compound used in scientific research to study the role of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in various physiological and pathological processes. PTIO is a highly specific 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole scavenger and has a well-understood mechanism of action. It has been extensively used to investigate the effects of 2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole in different biological systems and has several future directions for research. However, it is important to note that PTIO has some limitations in lab experiments and is not suitable for in vivo studies.
合成方法
PTIO can be synthesized by reacting p-tolyl hydrazine with propargyl bromide and then reacting the resulting compound with 2-chloroethanethiol. The final product is purified by recrystallization and characterized by spectroscopic methods.
属性
产品名称 |
2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole |
|---|---|
分子式 |
C12H10N2OS |
分子量 |
230.29 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H10N2OS/c1-3-8-16-12-14-13-11(15-12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 |
InChI 键 |
UTNBDQZOZKSNCM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC#C |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)



![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)


![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B277195.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277196.png)
![1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B277198.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)
![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)